molecular formula C20H16N2O3S B14657261 N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide CAS No. 42069-31-8

N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide

Cat. No.: B14657261
CAS No.: 42069-31-8
M. Wt: 364.4 g/mol
InChI Key: FQKSZRIFSDTCHI-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide is a complex organic compound with a molecular formula of C19H15N3O3S This compound is characterized by the presence of a pyridinecarboxamide group, a hydroxy-oxo-phenylethyl moiety, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Oxo-Phenylethyl Intermediate: This step involves the reaction of a phenylthio-substituted benzaldehyde with an appropriate reagent to introduce the hydroxy and oxo groups.

    Coupling with Pyridinecarboxamide: The intermediate is then coupled with 3-pyridinecarboxamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2-oxo-2-phenylethyl)benzamide
  • N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzamide
  • 2-Oxo-1-cyclododecyl phenyl sulfone

Uniqueness

N-(1-Hydroxy-2-oxo-2-(4-(phenylthio)phenyl)ethyl)-3-pyridinecarboxamide is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties

Properties

CAS No.

42069-31-8

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[1-hydroxy-2-oxo-2-(4-phenylsulfanylphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16N2O3S/c23-18(20(25)22-19(24)15-5-4-12-21-13-15)14-8-10-17(11-9-14)26-16-6-2-1-3-7-16/h1-13,20,25H,(H,22,24)

InChI Key

FQKSZRIFSDTCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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